molecular formula C6H10ClN3O3 B2660299 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester CAS No. 612511-72-5

5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester

Cat. No.: B2660299
CAS No.: 612511-72-5
M. Wt: 207.61
InChI Key: IMUSLNMUIIQUFO-UHFFFAOYSA-N
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Description

5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with ethyl chloroformate under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

the general principles of heterocyclic synthesis and scale-up procedures can be applied to produce this compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological activities and properties .

Scientific Research Applications

5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules and thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester
  • 5-Amino-1,2,4-oxadiazole-3-carboxylic acid methyl ester
  • 5-Aminomethyl-1,2,4-oxadiazole-3-carboxylic acid methyl ester

Uniqueness

5-Aminomethyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the aminomethyl group at the 5-position of the oxadiazole ring can enhance its interaction with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3.ClH/c1-2-11-6(10)5-8-4(3-7)12-9-5;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUSLNMUIIQUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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